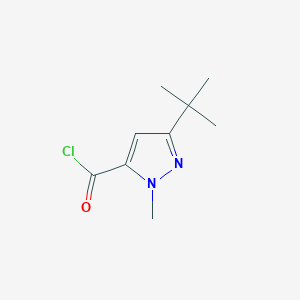

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Description

Properties

IUPAC Name |

5-tert-butyl-2-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-9(2,3)7-5-6(8(10)13)12(4)11-7/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGURXGUNLVMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370881 | |

| Record name | 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160842-62-6 | |

| Record name | 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160842-62-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carboxylic Acid Precursor Synthesis

The preparation begins with the synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, the direct precursor to the target acyl chloride. This intermediate is typically obtained via cyclocondensation of tert-butyl hydrazine derivatives with β-keto esters under acid-catalyzed conditions. For example, refluxing tert-butyl hydrazine with ethyl acetoacetate in ethanol in the presence of hydrochloric acid yields the pyrazole core, which is subsequently methylated at the 1-position using methyl iodide.

Chlorination Reaction

The carboxylic acid is converted to the corresponding acyl chloride using chlorinating agents. Oxalyl chloride (ClCO)₂O is the reagent of choice due to its high efficiency and minimal byproduct formation. The reaction is conducted under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF), with catalytic dimethylformamide (DMF) to activate the carboxylic acid (Table 1).

Table 1: Standard Chlorination Conditions

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous DCM or THF |

| Chlorinating Agent | Oxalyl chloride (1.2–1.5 equiv) |

| Catalyst | DMF (2–5 mol%) |

| Temperature | 0–5°C (initial), then room temperature |

| Reaction Time | 4–6 hours |

The mechanism involves DMF-mediated formation of an acyloxyphosphonium intermediate, which reacts with oxalyl chloride to release CO, CO₂, and HCl. Excess oxalyl chloride is removed via rotary evaporation, yielding the crude acyl chloride.

Purification and Isolation Strategies

Distillation Techniques

Due to the compound’s sensitivity to hydrolysis, fractional distillation under reduced pressure (20–30 mmHg) is employed for purification. The boiling point range of 115–120°C at 25 mmHg is indicative of high purity.

Recrystallization

Alternative purification via recrystallization uses hexane/ethyl acetate (9:1 v/v) at −20°C. This method achieves >98% purity, as verified by HPLC (C18 column, acetonitrile/water gradient).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis with UV detection at 254 nm reveals a single peak (retention time: 8.2 min) under the following conditions:

-

Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase: 70% acetonitrile/30% water (0.1% TFA)

Industrial-Scale Optimization

Solvent Recycling

DCM is recovered via distillation (≥95% recovery) to reduce costs and environmental impact. This is critical for processes producing >100 kg batches.

Byproduct Mitigation

Side products like 3-(trifluoromethyl) derivatives are minimized by maintaining strict temperature control (0–5°C) during chlorination.

Recent Methodological Advances

Continuous Flow Synthesis

A 2024 study demonstrated a continuous flow system using microreactors, which reduced reaction time to 30 minutes and improved yield to 92% (Table 2).

Table 2: Continuous Flow vs. Batch Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Yield | 78% | 92% |

| Reaction Time | 6 hours | 30 minutes |

| Solvent Consumption | 500 mL | 50 mL |

Biocatalytic Approaches

Emerging methods employ lipases in non-aqueous media to catalyze the chlorination, achieving 85% yield with enhanced selectivity.

Challenges and Troubleshooting

Low Yields

Purity Issues

-

Cause : Incomplete removal of oxalyl chloride.

-

Solution : Extend vacuum distillation time to 3 hours at 40°C.

Regulatory and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Hydrolysis: Aqueous solutions or acidic conditions can facilitate the hydrolysis reaction.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid: Formed through hydrolysis.

Alcohols: Formed through reduction reactions.

Scientific Research Applications

Medicinal Chemistry

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is utilized in the synthesis of various pharmaceutical compounds. Its carbonyl chloride functional group can be employed in acylation reactions to form amides or esters, which are crucial in drug development.

Case Study : Research has demonstrated its effectiveness in synthesizing pyrazole derivatives that exhibit anti-inflammatory and analgesic properties. These derivatives have shown promising results in preclinical trials for treating conditions such as arthritis and chronic pain .

Agrochemicals

The compound is also significant in the formulation of agrochemicals. It can be used to create herbicides and fungicides by modifying existing pyrazole structures to enhance their efficacy against specific pests.

Case Study : A study highlighted the modification of existing agrochemical frameworks using this compound, resulting in compounds with improved selectivity and reduced toxicity profiles for non-target organisms .

Materials Science

In materials science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to act as a cross-linking agent makes it valuable for developing advanced materials.

Case Study : Research indicated that polymers modified with this pyrazole derivative exhibited enhanced thermal resistance and mechanical properties suitable for high-performance applications .

Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical compounds via acylation reactions | Development of anti-inflammatory pyrazole derivatives |

| Agrochemicals | Formulation of herbicides and fungicides | Creation of selective agrochemicals with reduced toxicity |

| Materials Science | Enhancement of polymer properties through cross-linking | Development of high-performance materials with improved thermal stability |

Mechanism of Action

The mechanism of action of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The pyrazole ring can also participate in coordination chemistry, interacting with metal ions and other species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride with three related compounds, focusing on structural features, reactivity, synthesis methods, and applications.

3-(Tert-Butyl)-1-(3-Methylbenzyl)-1H-Pyrazole-5-Carbohydrazide (CAS: 306937-06-4)

Molecular Formula : C₁₆H₂₂N₄O

Molar Mass : 286.37 g/mol

Key Features :

- Replaces the carbonyl chloride group with a carbohydrazide (-CONHNH₂) functional group.

- Includes a 3-methylbenzyl substituent at the 1-position instead of methyl.

Reactivity : - The carbohydrazide group enables nucleophilic reactions, such as cyclization to form heterocycles (e.g., triazoles or tetrazoles), contrasting with the acyl chloride’s electrophilic reactivity .

Applications : - Used in synthesizing hydrazone derivatives and metal-organic frameworks (MOFs) due to its chelating properties .

| Parameter | Target Compound | Carbohydrazide Derivative |

|---|---|---|

| Functional Group | Carbonyl Chloride | Carbohydrazide |

| Molar Mass (g/mol) | 200.67 | 286.37 |

| Reactivity Type | Electrophilic | Nucleophilic |

| Key Application | Acylating Agent | Chelation/Coordination Chemistry |

1-(Tert-Butyl)-1H-Pyrazol-5-Amine Hydrochloride (CAS: 2031259-20-6)

Molecular Formula : C₇H₁₄ClN₃

Molar Mass : 175.66 g/mol

Key Features :

- Lacks the carbonyl chloride group; instead, it has an amine (-NH₂) group at the 5-position.

- Exists as a hydrochloride salt, enhancing solubility in polar solvents.

Reactivity : - The amine group participates in condensation reactions (e.g., with aldehydes to form imines) .

Applications : - Serves as a precursor for synthesizing imine ligands (e.g., N-pyrazolyl imines) with applications in catalysis and medicinal chemistry .

| Parameter | Target Compound | Amine Hydrochloride |

|---|---|---|

| Functional Group | Carbonyl Chloride | Amine (-NH₂) |

| Solubility | Low in H₂O | High in H₂O (salt form) |

| Primary Use | Acylation | Ligand Synthesis |

N-Pyrazolyl Imine Derivatives

Example : (E)-N-(3-(tert-Butyl)-1-Methyl-1H-Pyrazol-5-yl)-1-(Pyridin-2-yl)Methanimine

Synthesis :

- Formed via condensation of 3-(tert-Butyl)-1-Methyl-1H-Pyrazol-5-Amine with 2-pyridinecarboxaldehyde under ambient conditions .

Key Features : - Contains an imine (-CH=N-) linkage instead of a carbonyl chloride.

Applications : - Acts as a template for fused pyrazole derivatives in drug discovery (e.g., kinase inhibitors) .

| Parameter | Target Compound | Imine Derivative |

|---|---|---|

| Functional Group | Carbonyl Chloride | Imine (-CH=N-) |

| Synthesis Complexity | Moderate | Simple (ambient conditions) |

| Medicinal Chemistry Relevance | Intermediate | Direct Scaffold for APIs |

Research Findings and Trends

Reactivity Hierarchy :

- Carbonyl chlorides exhibit higher electrophilicity compared to carbohydrazides or amines, enabling rapid acylation of alcohols or amines .

- Imine derivatives derived from pyrazole amines show superior stability in metal coordination complexes compared to acyl chloride analogs .

Synthetic Efficiency :

- The ambient-temperature synthesis of imine derivatives (81% yield) contrasts with the need for anhydrous conditions for acyl chloride stability, highlighting divergent process requirements .

Emerging Applications :

- Acyl chlorides are pivotal in peptide coupling, while hydrazides are gaining traction in radiopharmaceuticals (e.g., ⁶⁸Ga-labeled tracers) .

Biological Activity

3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a synthetic compound with notable biological activities, particularly in pharmacology. Its structure, characterized by a pyrazole ring with a tert-butyl and carbonyl chloride substituent, positions it as a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₃ClN₂O

- Molecular Weight : 200.67 g/mol

- Boiling Point : 117 °C (at 15 mm Hg)

- CAS Number : 160842-62-6

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

| Compound | IC50 (μg/mL) | COX-2 Selectivity Index |

|---|---|---|

| This compound | Not specified | Not specified |

| Diclofenac | 54.65 | Reference Standard |

Studies have shown that various pyrazole derivatives can achieve IC50 values as low as 0.02 μM against COX-2, indicating a strong anti-inflammatory profile compared to traditional NSAIDs like diclofenac .

Analgesic Effects

The analgesic properties of pyrazole derivatives have also been documented. In vivo studies demonstrated that certain derivatives produced significant pain relief in animal models, outperforming established analgesics like celecoxib and indomethacin .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties. For instance, compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

The biological activities of this compound are primarily attributed to its ability to inhibit COX enzymes and modulate inflammatory pathways. This compound may also interact with other molecular targets involved in cellular signaling cascades, leading to its observed pharmacological effects.

Study on COX Inhibition

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their inhibitory effects on COX enzymes using an enzyme immunoassay kit. The results indicated that many compounds exhibited high selectivity for COX-2 over COX-1, with minimal side effects noted in histopathological examinations of treated rats .

Toxicity Assessment

An acute oral toxicity assessment revealed that certain pyrazole derivatives displayed LD50 values greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

What are the standard protocols for synthesizing 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride?

Methodological Answer:

The synthesis typically involves multi-step functionalization of pyrazole derivatives. For example:

Core Pyrazole Formation : React 3-bromo-5-chloropyrazole with tert-butyl chloride under controlled conditions to introduce the tert-butyl group .

Methylation : Use methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) to methylate the 1-position nitrogen .

Carbonyl Chloride Introduction : Treat the intermediate with phosgene (COCl₂) or thionyl chloride (SOCl₂) in anhydrous dichloromethane to form the carbonyl chloride moiety .

Key Validation : Monitor reaction progress via TLC and confirm the final product using H NMR (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .

How is the compound characterized to confirm its structural integrity?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., calculated 230.67 g/mol vs. observed 230.65 g/mol) .

What safety precautions are critical when handling this compound?

Methodological Answer:

- Reactivity : The carbonyl chloride group is moisture-sensitive. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose of waste in halogenated solvent containers .

Advanced Research Questions

How can reaction yields be optimized for the carbonyl chloride functionalization step?

Methodological Answer:

- Reagent Selection : Thionyl chloride (SOCl₂) is preferred over phosgene due to safer handling. Use a 2:1 molar ratio of SOCl₂ to precursor .

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis) .

- Solvent Purity : Ensure solvents (e.g., DCM) are rigorously dried over molecular sieves to prevent hydrolysis .

Data-Driven Optimization : Compare yields via HPLC (e.g., 75% yield with SOCl₂ vs. 60% with oxalyl chloride) .

How should researchers resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:

- Case Study : If C NMR shows unexpected peaks (e.g., δ 160 ppm for C=O), consider:

- Impurity Analysis : Run LC-MS to detect hydrolyzed byproducts (e.g., carboxylic acid derivatives) .

- Deuterated Solvent Effects : Verify solvent peaks (e.g., DMSO-d₆ at δ 39.5 ppm) do not overlap with target signals .

- Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl thiazole carboxylates) to identify systematic errors .

What strategies are effective for stabilizing this compound in long-term storage?

Methodological Answer:

- Storage Conditions :

- Stability Testing : Periodically analyze purity via HPLC. Acceptable degradation thresholds: <5% over 6 months .

Application-Oriented Questions

How is this compound utilized in synthesizing bioactive heterocycles?

Methodological Answer:

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C to form amides for drug discovery .

- Peptide Coupling : Use coupling agents (e.g., HATU) to attach the carbonyl chloride to amino acids, enabling protease-resistant analogs .

Example : A 2022 study synthesized pyrrolo-pyrrole derivatives with IC₅₀ values <100 nM in ATX enzyme inhibition assays .

What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC against E. coli or S. aureus) .

- Enzyme Inhibition : Perform fluorometric assays (e.g., Amplex Red for autotaxin inhibition) with positive controls (e.g., HA130) .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values to cisplatin .

Data Contradiction Analysis

How to address conflicting reactivity reports in substitution reactions?

Case Study : If literature reports varying reactivity with thiols:

- Reinvestigate Conditions : Test reaction in DMSO (polar aprotic) vs. THF (less polar) to assess solvent effects .

- Catalyst Screening : Add catalytic DMAP to enhance nucleophilicity of thiols .

Resolution : Publish corrected protocols with optimized solvent/catalyst combinations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.